Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate

Description

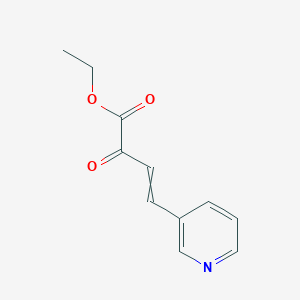

Structure

2D Structure

Properties

CAS No. |

497265-21-1 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl (E)-2-oxo-4-pyridin-3-ylbut-3-enoate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)6-5-9-4-3-7-12-8-9/h3-8H,2H2,1H3/b6-5+ |

InChI Key |

IJSWFJIAEGIIMY-AATRIKPKSA-N |

SMILES |

CCOC(=O)C(=O)C=CC1=CN=CC=C1 |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/C1=CN=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=O)C=CC1=CN=CC=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring which contributes to its reactivity and biological interactions. The presence of the keto group enhances its electrophilic character, allowing it to engage with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against several bacterial strains. In a study evaluating its efficacy, the compound demonstrated effective inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

this compound has also been studied for its anticancer potential. A case study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .

The mechanism of action involves the interaction of this compound with specific enzymes or receptors within biological systems. The compound's ability to form covalent bonds with active site residues of target proteins has been highlighted in studies focusing on viral proteases, particularly in the context of SARS-CoV and related coronaviruses .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Pathway | Observed Effect | MIC (μM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 15.625 - 62.5 |

| Antimicrobial | Enterococcus faecalis | Inhibition | 62.5 - 125 |

| Anti-inflammatory | Cytokine production | Decreased production | Not quantified |

| Anticancer | Various cancer cell lines | Induced apoptosis | Not quantified |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA and VRE (vancomycin-resistant Enterococcus). The results indicated that the compound significantly inhibited bacterial growth compared to control groups.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects.

Scientific Research Applications

Chemical Applications

Synthetic Intermediate:

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate serves as a valuable intermediate in organic synthesis. It is utilized to construct more complex molecules through various reactions such as:

- Oxidation: Leading to the formation of carboxylic acids.

- Reduction: Resulting in alcohol derivatives.

- Substitution Reactions: Producing various esters or amides depending on the nucleophile used.

Comparison with Similar Compounds:

The compound's unique substitution pattern on the pyridine ring influences its reactivity compared to similar compounds like Ethyl 2-Oxo-4-(Pyridin-2-YL)but-3-Enoate, making it a focus for synthetic chemists.

Biological Applications

Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that it inhibited the growth of various bacterial strains at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties:

In another investigation, this compound was tested for its effects on lipopolysaccharide-induced inflammation in macrophages. Results showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in anti-inflammatory therapies.

Potential Drug Development:

The compound is being explored for its pharmacological potential, particularly as a drug candidate targeting specific biological pathways. Its ability to interact with various molecular targets makes it a promising candidate in medicinal chemistry .

Industrial Applications

This compound is also utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a precursor in the production of specialty chemicals highlights its importance in industrial chemistry .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluation against bacterial strains | Significant inhibition at 50 µg/mL concentration |

| Anti-inflammatory Research | Effects on macrophages | Decreased pro-inflammatory cytokines |

| Synthetic Application Research | Use as an intermediate | Effective in producing complex organic molecules |

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Heteroatom Variations

Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate belongs to a class of α,β-unsaturated β-keto esters with aromatic substituents. Key analogues include:

Table 1: Physicochemical Properties of Structural Analogues

Key Observations:

Pyridine Position Isomerism: The pyridin-3-yl and pyridin-4-yl isomers share identical molecular formulas and physicochemical properties (XLogP3, TPSA) but differ in electronic and steric effects due to substituent positioning.

Heteroatom Substitution : Replacing pyridine with thiophene increases hydrophobicity (XLogP3: 1.4 → 3.9) and reduces TPSA (56.3 → 35.5 Ų), reflecting sulfur’s lower polarity compared to nitrogen .

Spirocyclic Substituents : The dioxaspiro[4.5]decan-2-yl group in the Meldrum’s acid derivative increases molecular weight (282.33 g/mol) and introduces steric bulk, which may hinder crystallization or catalytic interactions .

Key Insights:

- This compound’s enone system enables 1,4-conjugate additions, as demonstrated in the synthesis of 6-(4-chlorophenyl)-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3-carbonitrile .

- Fluorinated analogues (e.g., trifluoromethylpyridinyl derivatives) show improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Preparation Methods

General Synthetic Strategy

The compound can be synthesized by a condensation reaction between an appropriate β-keto ester and a pyridine-3-carboxaldehyde (3-pyridinecarboxaldehyde). This approach is common for preparing α,β-unsaturated keto-esters with aryl or heteroaryl substituents at the β-position.

-

- Ethyl acetoacetate (ethyl 3-oxobutanoate) or a similar β-keto ester.

- 3-Pyridinecarboxaldehyde (pyridin-3-yl aldehyde).

-

- Aldol condensation or Knoevenagel condensation under basic conditions.

-

- Base catalyst such as sodium ethoxide or potassium hydroxide.

- Solvent such as ethanol or tetrahydrofuran (THF).

- Reflux or controlled temperature conditions to optimize yield and selectivity.

Detailed Preparation Method (Hypothetical Based on Analogous Syntheses)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of β-keto ester (if not commercially available) | Commercially available ethyl acetoacetate is typically used | Purity affects final yield |

| 2 | Condensation reaction between ethyl acetoacetate and 3-pyridinecarboxaldehyde | - Base catalyst: sodium ethoxide or potassium hydroxide - Solvent: ethanol or THF - Temperature: reflux or 40–80 °C - Time: 4–12 hours |

Base deprotonates the methylene group of ethyl acetoacetate, facilitating nucleophilic attack on aldehyde |

| 3 | Isolation and purification | - Cooling reaction mixture - Filtration or extraction - Recrystallization or column chromatography |

Purification critical to remove unreacted starting materials and side products |

Mechanistic Insights

- The base abstracts a proton from the active methylene group of ethyl acetoacetate, generating an enolate ion.

- The enolate attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

- Following nucleophilic addition, dehydration occurs to form the conjugated α,β-unsaturated keto-ester.

- The product is the (E)-isomer, favored due to thermodynamic stability.

Related Synthetic Routes from Literature and Patents

Although direct patents or publications for Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate are scarce, analogous compounds such as Ethyl 2-oxo-4-phenylbutyrate have well-documented preparation routes involving Grignard reagents and oxalic acid diethyl ester, as described in CN101265188A. However, this method is more complex and involves:

- Formation of Grignard reagent from β-bromophenylethane and magnesium.

- Addition reaction with diethyl oxalate to form the keto ester.

This Grignard approach is less likely for the pyridinyl derivative due to the sensitivity of the pyridine nitrogen to strongly nucleophilic and basic conditions.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol/Knoevenagel Condensation | Ethyl acetoacetate + 3-pyridinecarboxaldehyde | Base (NaOEt, KOH), ethanol/THF, reflux | Simple, high yield, mild conditions | Requires purification to remove side products |

| Grignard Addition to Diethyl Oxalate | β-bromoethylpyridine + Mg (Grignard reagent), diethyl oxalate | Anhydrous conditions, low temp, inert atmosphere | Potentially high yield, direct C-C bond formation | Sensitive to moisture, harsh conditions, pyridine nitrogen may interfere |

| Other Multi-step Routes | Pyridine derivatives + activated esters | Multiple steps including substitution, esterification | Allows functional group manipulation | Longer synthesis, higher cost |

Research Findings and Optimization Notes

- Reaction Time and Temperature: Optimal condensation occurs at reflux temperatures (~78 °C in ethanol) for 6–12 hours to maximize conversion while minimizing side reactions.

- Base Selection: Sodium ethoxide is preferred for its solubility in ethanol and moderate basicity, which favors controlled condensation.

- Solvent Effects: Polar protic solvents like ethanol favor the reaction and product crystallization.

- Isomer Control: The (E)-isomer predominates due to thermodynamic stability; reaction conditions influence stereoselectivity.

- Purification: Column chromatography or recrystallization from ethanol or ethyl acetate ensures high purity.

Summary Table of Physicochemical Data Relevant to Preparation

| Property | Value | Relevance to Preparation |

|---|---|---|

| Molecular Formula | C11H11NO3 | Confirms elemental composition |

| Molecular Weight | 205.21 g/mol | Used for stoichiometric calculations |

| Melting Point | Not widely reported | Useful for purity assessment |

| Solubility | Soluble in ethanol, THF | Guides solvent choice |

| Stability | Sensitive to strong acids/bases | Mild conditions preferred |

Q & A

Q. How is asymmetric synthesis achieved for derivatives of this compound?

- Stereocontrol : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation with Ru-BINAP catalysts induce >90% ee in β-keto ester derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.